(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-hydroxy-phenyl)-propionic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-2-[(3-hydroxyphenyl)methyl]propanoic acid is a compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(3-hydroxyphenyl)methyl]propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(3-hydroxyphenyl)methyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-2-[(3-hydroxyphenyl)methyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(3-hydroxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing for selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for its use in organic synthesis and research .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-[(tert-butoxycarbonyl)amino]propanoic acid: Similar structure but lacks the hydroxyphenyl group.
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Contains a benzyl group instead of a hydroxyphenyl group.
Uniqueness
What sets 3-{[(tert-butoxy)carbonyl]amino}-2-[(3-hydroxyphenyl)methyl]propanoic acid apart is its combination of the Boc-protected amino group and the hydroxyphenyl group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)7-10-5-4-6-12(17)8-10/h4-6,8,11,17H,7,9H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
HHLBKMYQQRPAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
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